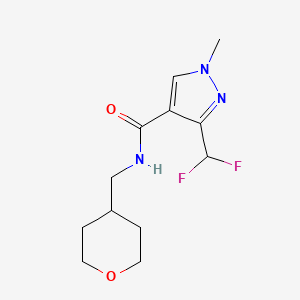
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery.
Mécanisme D'action
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide exerts its effects through the inhibition of specific enzymes, such as DPP-4 and cathepsin K. DPP-4 is involved in the degradation of incretin hormones, which play a key role in the regulation of glucose metabolism. Inhibition of DPP-4 by 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can lead to increased levels of incretin hormones and improved glucose regulation. Cathepsin K is involved in the breakdown of bone tissue, and inhibition of this enzyme by 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can lead to decreased bone resorption.
Biochemical and Physiological Effects:
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes such as DPP-4 and cathepsin K, 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has also been shown to have anti-inflammatory properties. It has been suggested that 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide is its specificity for certain enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide. One area of interest is the development of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide-based drugs for the treatment of diabetes and other metabolic disorders. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide and its potential effects on other physiological processes.
Méthodes De Synthèse
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with oxan-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with oxan-4-ylmethylamine in the presence of a catalyst such as triethylamine (TEA).
Applications De Recherche Scientifique
3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has been extensively studied for its potential applications in drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and cathepsin K, which are involved in the regulation of glucose metabolism and bone resorption, respectively. 3-(Difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-(oxan-4-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O2/c1-17-7-9(10(16-17)11(13)14)12(18)15-6-8-2-4-19-5-3-8/h7-8,11H,2-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTWYMVMCAAKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-1-methyl-N-[(oxan-4-yl)methyl]-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

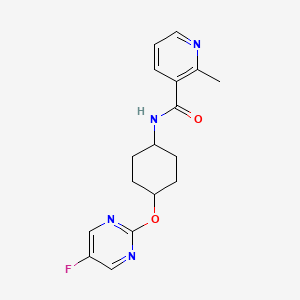
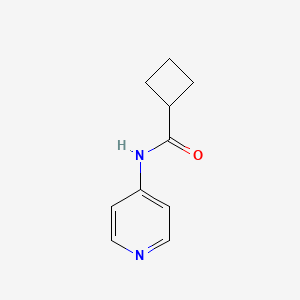
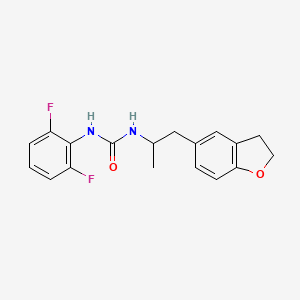
![5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604993.png)
![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2604994.png)
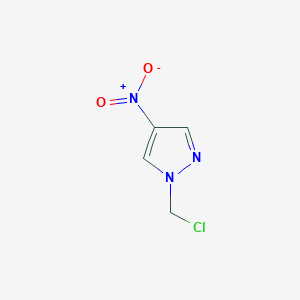
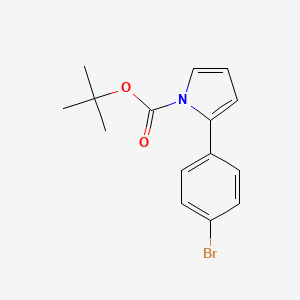
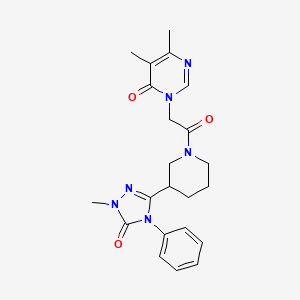
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2604999.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2605000.png)
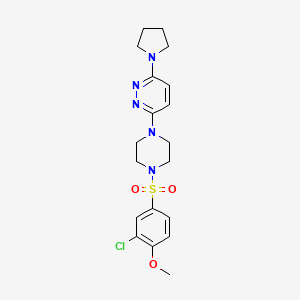
![3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605002.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605006.png)